molecular formula C13H18ClNO2 B1500307 (R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217840-70-4

(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1500307
M. Wt: 255.74 g/mol
InChI Key: KQCQAZNHHLXULF-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine, also known as tetrahydropyrrole, is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular formula of “®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is C13H18ClNO2. The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride”, can undergo various chemical reactions. For instance, they can be involved in 1,3-dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

“®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a compound with a molecular weight of 255.74 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Optically Pure Pyrrolidines : Research on pyrrolidine derivatives, such as the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, highlights the importance of these compounds in the synthesis of pharmacologically active molecules. These methods involve nucleophilic addition and subsequent elimination processes, showcasing the versatility of pyrrolidine derivatives in organic synthesis J. L. Ruano, J. Alemán, M. B. Cid, 2006.

  • Crystal Structure Analysis : The crystal structure analysis of pyrrolidine derivatives, such as the (R)-α-methylbenzylamine salt of 1-benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid, provides valuable information on the stereochemistry and molecular configuration of these compounds. Such studies are crucial for understanding the molecular basis of their activity and for the design of new derivatives with desired properties H. Fukui et al., 1997.

Catalytic Applications

  • Catalysis with Pyrrolidine Derivatives : Research on rhodium N-heterocyclic carbene catalysts demonstrates the catalytic applications of pyrrolidine derivatives in chemical reactions. These studies explore the regioselectivity and efficiency of catalysts in organic transformations, indicating the potential for pyrrolidine derivatives to serve as ligands or catalytic components in various chemical processes Andrea Di Giuseppe et al., 2012.

Antimicrobial and Pharmaceutical Research

  • Antimicrobial Agent Development : The synthesis and evaluation of quinolone antibacterial agents, involving pyrrolidine intermediates, underscore the role of pyrrolidine derivatives in the development of new antimicrobial compounds. Such research provides insights into the design and synthesis of novel antibiotics to combat resistant bacterial strains M. Schroeder et al., 1992.

Future Directions

Pyrrolidines and their derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This suggests that “®-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” and similar compounds may have potential applications in future pharmacological research and drug development.

properties

IUPAC Name

(2R)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCQAZNHHLXULF-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@]2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661594
Record name 2-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1217840-70-4
Record name 2-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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